Anachelin H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

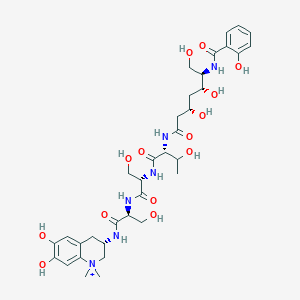

Anachelin H, also known as this compound, is a useful research compound. Its molecular formula is C35H51N6O14+ and its molecular weight is 779.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 736003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomedicine Applications

-

Antimicrobial Properties :

Anachelin H has demonstrated significant antimicrobial activity. Studies have shown that surfaces modified with anachelin can inhibit the growth of biofilm-forming bacteria such as Bacillus subtilis. The immobilization of anachelin on surfaces not only prevents biofouling but also enhances the antimicrobial efficacy of other compounds when used in hybrid formulations . -

Antiviral Activity :

Recent research utilizing molecular docking techniques has indicated that this compound may interact effectively with viral proteins, suggesting potential applications in antiviral drug development. The compound showed promising interactions with the RNase H active site of HIV-1 reverse transcriptase, highlighting its potential as a lead compound in antiviral therapeutics . -

Drug Delivery Systems :

The ability of anachelin to form stable conjugates with polyethylene glycol (PEG) enhances its suitability for drug delivery applications. The PEG-anachelin conjugate has been shown to create protein-resistant surfaces, which are advantageous in biomedical devices and drug delivery systems .

Environmental Applications

-

Promotion of Cyanobacterial Growth :

This compound plays a dual role in promoting the growth of beneficial cyanobacteria while inhibiting competing phytoplankton species. Research indicates that low concentrations of anachelin can significantly enhance the growth of Microcystis aeruginosa, thereby supporting algal blooms beneficial for ecosystem functions . -

Bioremediation :

Due to its iron-chelating properties, this compound can be employed in bioremediation strategies to mobilize heavy metals and facilitate their removal from contaminated environments. Its ability to bind metal ions can enhance the bioavailability of nutrients for microbial communities involved in bioremediation processes .

Agricultural Applications

-

Allelopathic Effects :

This compound exhibits allelopathic properties that can suppress the growth of competing plant species. This characteristic is particularly useful in agricultural settings where controlling weed growth is essential for crop yield optimization. Studies have shown that derivatives of anachelin can inhibit the growth of certain green algae while promoting cyanobacterial dominance, thus influencing aquatic ecosystems and agricultural practices . -

Soil Fertility :

By enhancing the availability of iron and other micronutrients in soil, this compound can contribute to improved soil fertility and plant health. Its application may lead to increased crop productivity by facilitating better nutrient uptake by plants .

Case Studies and Experimental Findings

Analyse Des Réactions Chimiques

Peptide Fragment

-

Method : Liquid-phase peptide synthesis using natural amino acids (e.g., L-Thr, D-Ser, L-Ser) as chiral building blocks .

-

Key Reaction : Sequential coupling of amino acids via amide bond formation under standard peptide synthesis conditions .

Polyketide Fragment

-

Method : Stereoselective synthesis via cross metathesis and intramolecular oxa-Michael reaction .

-

Key Steps :

| Reaction Step | Conditions | Outcome |

|---|---|---|

| Cross metathesis | Grubbs catalyst, CH₂Cl₂, RT | Formation of α,β-unsaturated ester |

| Intramolecular oxa-Michael | Basic aqueous conditions | Stereoselective cyclization to tetrahydropyran |

Alkaloid Fragment

-

Method : Oxidative cyclization of a catechol derivative using potassium ferricyanide .

-

Key Reaction : Catechol oxidation to form the tetrahydroquinoline core .

Iron Chelation and Redox Reactivity

Anachelin H’s siderophore activity relies on its catechol and hydroxamate groups:

-

Iron(III) Binding : Forms a hexadentate complex with Fe³⁺ via catecholate and hydroxamate coordination .

-

Redox Activity : Catechol moiety undergoes reversible oxidation to semiquinone and quinone forms under aerobic conditions .

Antimicrobial Activity

This compound shows moderate activity against Moraxella catarrhalis (MIC = 32 µg/mL) .

Propriétés

Formule moléculaire |

C35H51N6O14+ |

|---|---|

Poids moléculaire |

779.8 g/mol |

Nom IUPAC |

N-[(2R,3R,5S)-7-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-quinolin-1-ium-3-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,3,5-trihydroxy-7-oxoheptan-2-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C35H50N6O14/c1-17(45)31(40-30(51)11-20(46)10-27(48)22(14-42)37-32(52)21-6-4-5-7-26(21)47)35(55)39-24(16-44)34(54)38-23(15-43)33(53)36-19-8-18-9-28(49)29(50)12-25(18)41(2,3)13-19/h4-7,9,12,17,19-20,22-24,27,31,42-46,48H,8,10-11,13-16H2,1-3H3,(H7-,36,37,38,39,40,47,49,50,51,52,53,54,55)/p+1/t17?,19-,20-,22+,23-,24-,27+,31+/m0/s1 |

Clé InChI |

RTZSUJWUBYBFSE-OMSCKNLYSA-O |

SMILES isomérique |

CC([C@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@H]1CC2=CC(=C(C=C2[N+](C1)(C)C)O)O)NC(=O)C[C@H](C[C@H]([C@@H](CO)NC(=O)C3=CC=CC=C3O)O)O)O |

SMILES canonique |

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC1CC2=CC(=C(C=C2[N+](C1)(C)C)O)O)NC(=O)CC(CC(C(CO)NC(=O)C3=CC=CC=C3O)O)O)O |

Synonymes |

anachelin H |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.